methyl (2Z)-2-[hydroxy-(4-nitrophenyl)methylidene]-3-oxobutanoate
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Overview
Description
Methyl (2Z)-2-[hydroxy-(4-nitrophenyl)methylidene]-3-oxobutanoate is an organic compound with a complex structure. It features a nitrophenyl group, a hydroxy group, and a methylidene group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-[hydroxy-(4-nitrophenyl)methylidene]-3-oxobutanoate typically involves the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-[hydroxy-(4-nitrophenyl)methylidene]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
Methyl (2Z)-2-[hydroxy-(4-nitrophenyl)methylidene]-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-[hydroxy-(4-nitrophenyl)methylidene]-3-oxobutanoate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydroxy and methylidene groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (2Z)-2-[hydroxy-(4-aminophenyl)methylidene]-3-oxobutanoate: Similar structure but with an amino group instead of a nitro group.
Ethyl (2Z)-2-[hydroxy-(4-nitrophenyl)methylidene]-3-oxobutanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl (2Z)-2-[hydroxy-(4-nitrophenyl)methylidene]-3-oxobutanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its nitrophenyl group, in particular, imparts distinct electronic properties that differentiate it from similar compounds .
Properties
IUPAC Name |
methyl (2Z)-2-[hydroxy-(4-nitrophenyl)methylidene]-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6/c1-7(14)10(12(16)19-2)11(15)8-3-5-9(6-4-8)13(17)18/h3-6,15H,1-2H3/b11-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPJXFGCAAADNL-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C(C1=CC=C(C=C1)[N+](=O)[O-])O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C(\C1=CC=C(C=C1)[N+](=O)[O-])/O)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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